Methyl beta-glycyrrhetinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

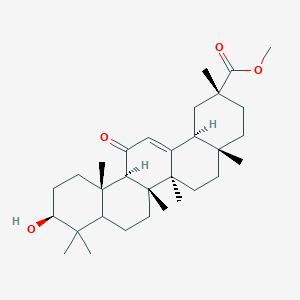

Methyl beta-glycyrrhetinate is a useful research compound. Its molecular formula is C31H48O4 and its molecular weight is 484.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Methyl beta-glycyrrhetinate has been studied for its antiproliferative effects on cancer cells. Research indicates that it induces apoptosis in various cancer cell lines through mechanisms such as mitochondrial dysfunction and caspase activation. Notably:

- Cell Viability Inhibition : A study demonstrated that this compound showed significant cytotoxicity against human epidermoid carcinoma cells (KB-3-1), with an IC50 value lower than that of other glycyrrhetinic acid derivatives .

- Mechanism of Action : The compound disrupts mitochondrial membrane potential and activates apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Hepatoprotective Effects

Glycyrrhetinic acid derivatives, including this compound, have shown hepatoprotective properties:

- Liver Disease Treatment : Studies suggest that these compounds can ameliorate liver damage by inhibiting oxidative stress and inflammation . They are considered in the context of treating conditions such as hepatitis and liver cirrhosis.

- Clinical Insights : Retrospective studies have indicated improvements in liver enzyme levels (ALT and AST) in patients treated with glycyrrhizic acid preparations containing methyl derivatives .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

- Cytokine Modulation : Research has highlighted its ability to downregulate pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

- Applications in Cosmetic Formulations : The compound is also utilized in cosmetic products for its skin-soothing properties due to its anti-inflammatory effects .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Oxidation Reactions

Methyl β-glycyrrhetinate undergoes selective oxidation to form derivatives with enhanced bioactivity:

-

Diene-Dione Derivatives : Treatment with 2-iodoxybenzoic acid in DMSO at 85°C introduces double bonds at C1–C2 and oxidizes hydroxyl groups to ketones at C3 and C11, yielding 3,11-dioxo-18β-oleana-1,12-dien-30-oic acid methyl ester (β-DODA-Me) with 96.9% yield .

-

Cyano Derivatives : Reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone introduces a cyano group at C2, producing methyl 2-cyano-3,12-dioxo-18β-olean-9(11),1(2)-dien-30-oate (β-CDODA) . This compound shows 10–100× higher cytotoxicity than parent molecules .

Table 1: Oxidation Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diene-Dione Formation | 2-Iodoxybenzoic acid, DMSO, 85°C | β-DODA-Me | 96.9% |

| Cyano Group Introduction | DDQ, benzene, reflux | β-CDODA | 33.7% |

Esterification and Transesterification

The C3 hydroxyl group is highly reactive, enabling esterification with diverse agents:

-

Stearyl Ester Synthesis : Reacting methyl β-glycyrrhetinate with stearyl bromide in DMA/water (9:1) at 100°C produces stearyl glycyrrhetinate (86% yield), used in topical formulations .

-

Amino Acid Conjugation : Esterification with Boc-protected amino acids (e.g., glycine, phenylalanine) via DCC/DMAP forms prodrugs. Subsequent deprotection yields derivatives with IC₅₀ values as low as 7.45 µM against lung cancer (A549) cells .

Cytotoxic Activity and SAR Insights

Structural modifications significantly impact bioactivity:

-

C3 Modifications : Short-chain amino acid esters (e.g., glycyl, alanyl) enhance cytotoxicity by improving solubility, while bulky groups (e.g., phenylalanyl) reduce activity .

-

Ring A Oxidation : Introducing a cyano group at C2 (β-CDODA) increases pro-apoptotic effects, inducing mitochondrial depolarization and caspase activation at 0.3 µM IC₅₀ (vs. 1.2 µM for CDDO-Me) .

Table 2: Cytotoxic Activity of Key Derivatives

| Compound | Cell Line (IC₅₀, µM) | Mechanism |

|---|---|---|

| β-CDODA | KB-3-1 (0.3) | Caspase activation, apoptosis |

| Stearyl Glycyrrhetinate | A549 (10.0) | Membrane disruption |

| Glycyl Ester Derivative | A2780 (7.45) | DNA fragmentation |

Eigenschaften

CAS-Nummer |

5092-01-3 |

|---|---|

Molekularformel |

C31H48O4 |

Molekulargewicht |

484.7 g/mol |

IUPAC-Name |

methyl (2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22?,23+,24-,27-,28-,29+,30-,31-/m1/s1 |

InChI-Schlüssel |

RMIVRCBSQPCSCQ-SFGZHJQGSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |

Isomerische SMILES |

C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.